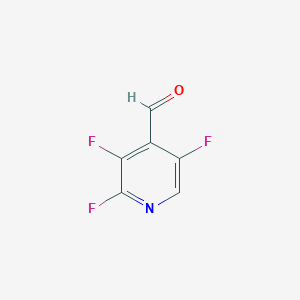

2,3,5-Trifluoropyridine-4-carbaldehyde

説明

BenchChem offers high-quality 2,3,5-Trifluoropyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trifluoropyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3,5-trifluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAJBRZTHRZEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376629 | |

| Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266312-20-3 | |

| Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2,3,5-Trifluoropyridine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Core Molecular Attributes

2,3,5-Trifluoropyridine-4-carbaldehyde is a trifluorinated pyridine derivative featuring a reactive carbaldehyde group at the 4-position. The strategic placement of fluorine atoms and the aldehyde functionality makes it a highly versatile intermediate for the synthesis of complex molecular architectures.

Calculated Physicochemical Properties

| Property | Value | Justification |

| Molecular Formula | C₆H₂F₃NO | Derived from the structure of 2,3,5-trifluoropyridine with an added formyl group. |

| Molecular Weight | 161.08 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on the physical properties of the parent compound, 2,3,5-trifluoropyridine, which is a colorless to light yellow liquid.[1][2] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, acetone, dichloromethane). | The hydrophobic nature of the trifluoropyridine ring is a dominant factor.[2][3] |

| Stability | Stable under normal conditions, but may be sensitive to strong oxidizing agents. | The aldehyde group is susceptible to oxidation.[1] |

Strategic Synthesis: A Self-Validating Protocol

The synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde can be efficiently achieved through the ortho-lithiation of the commercially available 2,3,5-Trifluoropyridine, followed by electrophilic quenching with N,N-dimethylformamide (DMF). This method is a well-established and reliable approach for the formylation of aromatic and heteroaromatic compounds.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2,3,5-Trifluoropyridine-4-carbaldehyde.

Detailed Experimental Protocol

Materials:

-

2,3,5-Trifluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven before use

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

-

Lithiation of 2,3,5-Trifluoropyridine: To the freshly prepared LDA solution, add a solution of 2,3,5-Trifluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. The rationale for this low temperature is to prevent side reactions and ensure regioselective deprotonation at the 4-position, which is the most acidic proton on the pyridine ring due to the inductive effects of the flanking fluorine atoms. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture. The temperature should be carefully maintained at -78 °C during the addition. After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature overnight.

-

Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,3,5-Trifluoropyridine-4-carbaldehyde.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | A singlet for the aldehyde proton (CHO) is expected in the region of δ 9.5-10.5 ppm. A doublet or triplet for the proton at the 6-position of the pyridine ring is expected further downfield.[2] |

| ¹⁹F NMR | Three distinct signals are expected for the three fluorine atoms on the pyridine ring. The chemical shifts will be influenced by their position relative to the nitrogen and the aldehyde group. Typical ranges for fluorine on an aromatic ring are between -80 to -170 ppm.[6][7][8] |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde is expected in the range of δ 185-200 ppm. Other signals will correspond to the carbons of the trifluorinated pyridine ring. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde is expected around 1700-1715 cm⁻¹. A characteristic C-H stretch for the aldehyde proton may also be observed around 2720 cm⁻¹.[9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of 161.08 g/mol is expected. |

Applications in Drug Discovery and Development

The unique combination of a trifluorinated pyridine core and a reactive aldehyde handle makes 2,3,5-Trifluoropyridine-4-carbaldehyde a highly valuable building block in medicinal chemistry.

Strategic Advantages of the Fluorinated Pyridine Scaffold

-

Metabolic Stability: The introduction of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[3]

The Versatility of the Carbaldehyde Group

The aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of diverse molecular libraries for screening.

Sources

- 1. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 2. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 2,3,5-trifluoropyridine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and overall efficacy.[1][2] Consequently, access to functionalized polyfluorinated heterocycles such as the title compound is of paramount importance. This document details a multi-step synthesis commencing from 2,3,5-trichloropyridine, proceeding through a halogen exchange fluorination to yield 2,3,5-trifluoropyridine, and culminating in a regioselective formylation at the C-4 position via directed ortho-metalation. Each stage is elucidated with detailed experimental protocols, mechanistic insights, and critical analysis of reaction parameters, ensuring a reproducible and scalable process.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[3] The incorporation of fluorine atoms into this heterocyclic system bestows unique physicochemical properties, including increased lipophilicity, altered pKa, and enhanced resistance to oxidative metabolism.[1][2] 2,3,5-Trifluoropyridine-4-carbaldehyde, in particular, serves as a versatile intermediate, with the aldehyde functionality providing a handle for a wide range of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. This guide offers a robust synthetic strategy, emphasizing both practical execution and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The proposed synthesis is a two-stage process, beginning with the preparation of the key intermediate, 2,3,5-trifluoropyridine, followed by its regioselective formylation.

Caption: Overall synthetic pathway to 2,3,5-trifluoropyridine-4-carbaldehyde.

Stage 1: Synthesis of 2,3,5-Trifluoropyridine

The industrial synthesis of 2,3,5-trifluoropyridine is typically achieved through a halogen exchange (Halex) reaction from 2,3,5-trichloropyridine.[4] This method is advantageous for its scalability and use of relatively inexpensive fluorinating agents.

Synthesis of the Precursor: 2,3,5-Trichloropyridine

While commercially available, 2,3,5-trichloropyridine can be synthesized from more accessible starting materials such as pentachloropyridine or 2,3,5,6-tetrachloropyridine through reductive dechlorination using zinc dust in a strongly alkaline aqueous solution.[5][6]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [6]

-

To a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 6N ammonium hydroxide (200 mL, 1.2 mol), zinc dust (39.0 g, 0.60 g-atom), toluene (100 mL), and pentachloropyridine (25.1 g, 0.1 mol).

-

The initial pH of the mixture should be approximately 12.6.

-

Heat the mixture to 70°C with vigorous stirring and maintain this temperature for 35 hours.

-

After the reaction period, cool the mixture to room temperature (20-25°C) and filter to remove insoluble materials.

-

Wash the filter cake with toluene and combine the toluene wash with the filtrate.

-

Concentrate the combined organic layers by distillation to yield 2,3,5-trichloropyridine.

Halogen Exchange Fluorination

The conversion of 2,3,5-trichloropyridine to 2,3,5-trifluoropyridine is accomplished using a suitable fluorinating agent, such as potassium fluoride, in a polar aprotic solvent at elevated temperatures.[4] The use of a phase-transfer catalyst can enhance the reaction rate and yield.[7]

Experimental Protocol: Synthesis of 2,3,5-Trifluoropyridine

-

In a flame-dried, inert atmosphere (N₂ or Ar) reactor, charge anhydrous potassium fluoride (KF) and a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane).

-

Add a phase-transfer catalyst, such as tetraphenylphosphonium bromide.

-

Add 2,3,5-trichloropyridine to the stirred suspension.

-

Heat the reaction mixture to a temperature range of 180-210°C. The reaction proceeds in a stepwise manner, first forming monofluorinated and then difluorinated intermediates.[7]

-

Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.

-

The product, 2,3,5-trifluoropyridine, can be isolated by distillation from the reaction mixture.

Table 1: Reaction Parameters for Halogen Exchange Fluorination

| Parameter | Condition | Rationale |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Cost-effective and readily available fluoride source. |

| Solvent | N-Methyl-2-pyrrolidone (NMP), Sulfolane | High boiling point and ability to partially solubilize KF. |

| Catalyst | Tetraphenylphosphonium Bromide | Facilitates the transfer of fluoride ions into the organic phase.[7] |

| Temperature | 180-210°C | Sufficient energy to overcome the activation barrier for C-Cl bond cleavage. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |

Stage 2: Regioselective Formylation of 2,3,5-Trifluoropyridine

The introduction of a formyl group onto the 2,3,5-trifluoropyridine ring is most effectively achieved through directed ortho-metalation (DoM), followed by quenching with an appropriate electrophile.

Mechanistic Rationale for Regioselectivity

Directed ortho-metalation relies on the presence of a directing metalating group (DMG) that coordinates to the organolithium reagent, positioning it for deprotonation at an adjacent site.[8] In the case of substituted pyridines, the pyridine nitrogen itself can act as a DMG. However, the regioselectivity is heavily influenced by the electronic effects of other substituents.[3]

The fluorine atoms at positions 2, 3, and 5 are strongly electron-withdrawing, which increases the acidity of the ring protons. The most acidic proton is expected to be at the C-4 position due to the cumulative inductive effects of the flanking fluorine atoms at C-3 and C-5. Deprotonation at C-4 results in a stabilized lithiated intermediate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to prevent nucleophilic addition to the electron-deficient pyridine ring.[9]

Caption: Proposed mechanism for the synthesis of 2,3,5-trifluoropyridine-4-carbaldehyde.

Experimental Protocol: Directed ortho-Metalation and Formylation

-

Set up a flame-dried, three-necked flask under a positive pressure of an inert gas (argon or nitrogen) and equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Charge the flask with anhydrous tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78°C to generate lithium diisopropylamide (LDA) in situ.

-

To the freshly prepared LDA solution, add a solution of 2,3,5-trifluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78°C.

-

Stir the resulting solution at -78°C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir at -78°C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3,5-trifluoropyridine-4-carbaldehyde.

Table 2: Key Parameters for Directed ortho-Metalation and Formylation

| Parameter | Condition | Rationale |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base prevents addition to the pyridine ring.[9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent stable at low temperatures. |

| Temperature | -78°C | Prevents decomposition of the organolithium species and unwanted side reactions. |

| Formylating Agent | Anhydrous N,N-Dimethylformamide (DMF) | Efficient electrophile for introducing the formyl group. |

| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic workup to protonate the intermediate and hydrolyze the iminium salt. |

Alternative Synthetic Considerations

While directed ortho-metalation is the recommended pathway, other formylation methods exist. The Vilsmeier-Haack reaction, for instance, is a well-known method for formylating electron-rich aromatic compounds.[10] However, its applicability to electron-deficient substrates like 2,3,5-trifluoropyridine is limited due to the electrophilic nature of the Vilsmeier reagent.

Conclusion

The synthesis of 2,3,5-trifluoropyridine-4-carbaldehyde is a multi-step process that can be reliably achieved through the judicious application of modern synthetic methodologies. The halogen exchange fluorination of 2,3,5-trichloropyridine provides an efficient route to the key 2,3,5-trifluoropyridine intermediate. Subsequent directed ortho-metalation at the C-4 position, guided by the electronic effects of the fluorine substituents, followed by formylation with DMF, offers a regioselective and high-yielding pathway to the target aldehyde. The protocols and mechanistic rationale presented in this guide provide a solid foundation for researchers in their efforts to synthesize this and other valuable fluorinated heterocyclic building blocks for drug discovery and development.

References

- Knochel, P., & Leuser, H. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents. (n.d.).

-

Jiayuan. (n.d.). 2,3,5-Trifluoropyridine. Retrieved January 26, 2026, from [Link]

-

Baran, P. S. (n.d.). Directed (ortho) Metallation: A Survival Guide. Baran Lab. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.

-

MySkinRecipes. (n.d.). 2,3,5-TRIFLUOROPYRIDINE-4-CARBOXYLIC ACID. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved January 26, 2026, from [Link]

-

Alchemist. (n.d.). 2,3,5-Trichloropyridine-4-carboxylic Acid. Retrieved January 26, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Retrieved January 26, 2026, from [Link]

- Anjaneyulu, A. S. R., & Raj, K. K. (2001). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Journal of the Serbian Chemical Society, 66(10), 687-695.

- Peloquin, J. M., et al. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.

- Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

ResearchGate. (n.d.). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF

,. Retrieved January 26, 2026, from [Link]

Sources

- 1. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 8. baranlab.org [baranlab.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 2,3,5-Trifluoropyridine-4-carbaldehyde: Synthesis, Characterization, and Application

Introduction: The Strategic Value of Fluorinated Pyridine Aldehydes

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Pyridine, a ubiquitous nitrogen-containing heterocycle, serves as a core structural motif in numerous pharmaceuticals and agrochemicals.[3][4] When combined, the fluorinated pyridine scaffold becomes a "privileged" structure for generating novel bioactive compounds.[5]

2,3,5-Trifluoropyridine-4-carbaldehyde (IUPAC Name: 2,3,5-trifluoropyridine-4-carbaldehyde) is a specialized building block that merges the benefits of this scaffold with the versatile reactivity of a carbaldehyde functional group. The aldehyde allows for a vast array of subsequent chemical transformations, making it a valuable synthon for introducing the trifluoropyridinyl moiety into complex target molecules. This guide provides an in-depth technical overview of its proposed synthesis, expected characterization, reactivity, and potential applications for researchers in drug development and advanced materials.

Molecular Profile and Physicochemical Properties

While 2,3,5-Trifluoropyridine-4-carbaldehyde is not a widely cataloged commercial compound, its fundamental properties can be established. Information on the key precursor, 2,3,5-Trifluoropyridine, is readily available and crucial for planning its synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Property | 2,3,5-Trifluoropyridine (Starting Material) | 2,3,5-Trifluoropyridine-4-carbaldehyde (Product) |

| CAS Number | 76469-41-5[6] | 266312-20-3 |

| Molecular Formula | C₅H₂F₃N[6] | C₆H₂F₃NO |

| Molecular Weight | 133.07 g/mol [6] | 161.08 g/mol |

| Appearance | Colorless to light yellow liquid[6] | Expected to be a solid or high-boiling liquid |

| Boiling Point | 102 °C[6] | Not documented; expected to be significantly higher |

| Density | ~1.40 g/cm³[6] | Not documented |

| Solubility | Insoluble in water; soluble in organic solvents (THF, Et₂O, CH₂Cl₂) | Expected to be soluble in common organic solvents |

Proposed Synthesis: Directed Ortho-Metalation (DoM) Pathway

The introduction of a formyl group onto an electron-deficient pyridine ring is effectively achieved via a Directed ortho-Metalation (DoM) strategy.[7][8][9] This approach leverages the directing ability of the ring's existing substituents to achieve high regioselectivity in the deprotonation step. For π-deficient heterocycles like pyridine, the use of a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) is critical to prevent competitive nucleophilic addition to the C=N bond.[6][9]

The proposed synthesis proceeds in two main stages:

-

Regioselective Lithiation: Deprotonation of 2,3,5-Trifluoropyridine at the C4 position. The fluorine atoms at C3 and C5 are strong ortho-directing groups, activating the C4 proton for abstraction.

-

Electrophilic Quench (Formylation): Trapping the resulting aryllithium intermediate with an appropriate formylating agent, typically anhydrous N,N-Dimethylformamide (DMF).[8]

Caption: Proposed workflow for the synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,3,5-Trifluoropyridine (>98%)

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (n-BuLi, ~2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

-

Anhydrous N,N-Dimethylformamide (DMF, distilled from CaH₂ and stored over molecular sieves)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

LDA Preparation (In Situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (approx. 100 mL for a 50 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

-

Scientist's Note: Pre-forming LDA at low temperature is crucial. The use of a slight excess of diisopropylamine ensures all n-BuLi is consumed, preventing it from acting as a competing nucleophile later in the reaction.

-

-

Lithiation: While maintaining the temperature at -78 °C, slowly add a solution of 2,3,5-Trifluoropyridine (1.0 equivalent) in anhydrous THF via a dropping funnel over 30 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Scientist's Note: The low temperature is critical for maintaining the stability of the lithiated intermediate and preventing side reactions. Slow addition of the pyridine substrate prevents localized temperature increases.

-

-

Formylation: Add anhydrous DMF (1.5-2.0 equivalents) dropwise via syringe, again ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for an additional 2 hours.

-

Scientist's Note: Using an excess of the electrophile (DMF) helps to drive the reaction to completion and fully consume the highly reactive aryllithium intermediate.

-

-

Quenching and Work-up: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium species and hydrolyze the intermediate hemiaminal ether. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2,3,5-Trifluoropyridine-4-carbaldehyde.

Expected Characterization (Self-Validating System)

Confirmation of the product structure is paramount. Based on the structures of similar pyridine aldehydes, the following spectroscopic signatures are anticipated.

-

¹H NMR: The most diagnostic signal will be the aldehyde proton, which is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 - 10.5 ppm .[10] The remaining proton on the pyridine ring (at C6) will likely appear as a multiplet due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR: Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C3, and C5 positions. The chemical shifts will be characteristic of fluoropyridines.[11][12]

-

¹³C NMR: The aldehyde carbonyl carbon will be a key signal, expected around δ 185-195 ppm . The carbon atoms attached to fluorine will show characteristic large C-F coupling constants.

-

IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected in the region of 1690-1715 cm⁻¹ .

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 161.08, consistent with the molecular formula C₆H₂F₃NO.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,3,5-Trifluoropyridine-4-carbaldehyde lies in its dual reactivity: the versatile aldehyde group and the electron-deficient trifluoropyridine ring.

Reactions of the Aldehyde Group

The aldehyde functionality serves as a gateway to numerous chemical transformations essential for drug development, including:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₄) to form substituted aminomethyl-pyridines. This is one of the most common methods for building complexity in medicinal chemistry.

-

Wittig Reaction: Reaction with phosphorus ylides to form vinyl-substituted fluoropyridines, which can act as precursors for further modifications.

-

Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl to form secondary alcohols, providing a scaffold for further functionalization.

-

Oxidation/Reduction: Oxidation to the corresponding carboxylic acid or reduction to the primary alcohol expands the range of available functional groups.

Caption: Synthetic utility of the aldehyde group on the trifluoropyridine scaffold.

Reactivity of the Fluoropyridine Ring

The pyridine ring is highly electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms and the ring nitrogen. This makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[13][14] The fluorine atom at the C2 position is generally the most activated towards substitution by nucleophiles (e.g., amines, thiols, alkoxides), offering a secondary site for molecular elaboration.[15] The reactivity of fluoropyridines in SₙAr reactions is often significantly higher than their chloro-analogs.[13]

Applications in Drug Discovery and Agrochemicals

While specific applications of this exact molecule are not widely documented, the strategic value of the 2,3,5-tri-substituted pyridine motif is evident in several fields. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a high-demand raw material for crop-protection products like the insecticide chlorfluazuron.[4]

In medicinal chemistry, fluorinated pyridine aldehydes are key intermediates.[16] They provide a robust platform for generating libraries of compounds for screening against various biological targets. The trifluoropyridine moiety can engage in specific interactions with protein active sites, potentially blocking metabolic "soft spots" and improving the pharmacokinetic profile of a drug candidate.

Safety, Handling, and Storage

As a halogenated aromatic aldehyde, 2,3,5-Trifluoropyridine-4-carbaldehyde should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents, strong bases, and moisture.

-

Toxicity: While specific toxicity data is unavailable, related compounds are irritants. Assume the compound is harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

2,3,5-Trifluoropyridine-4-carbaldehyde represents a synthetically valuable, though not widely available, building block for chemical research. Its preparation via a proposed Directed ortho-Metalation pathway is grounded in well-established reactivity principles for fluorinated heterocycles. The dual reactivity of its aldehyde function and electron-deficient aromatic core provides chemists with a powerful tool for introducing the trifluoropyridinyl motif, a scaffold with demonstrated utility in the development of next-generation pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising intermediate in their discovery programs.

References

-

HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. Japan Institute of Heterocyclic Chemistry. Retrieved January 26, 2026, from [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved January 26, 2026, from [Link]

-

Starkey, J. (n.d.). Directed (ortho) Metallation. University of Wisconsin-River Falls. Retrieved January 26, 2026, from [Link]

-

Chambers, R. D., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic. Retrieved January 26, 2026, from [Link]

-

Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved January 26, 2026, from [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

-

Meanwell, N. A. (2011). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved January 26, 2026, from [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Retrieved January 26, 2026, from [Link]

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 26, 2026, from [Link]

-

Begnini, F., et al. (2015). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 26, 2026, from [Link]

-

Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Fokin, V. V., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved January 26, 2026, from [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Kumar, A., et al. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2012). NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. Retrieved January 26, 2026, from [Link]

-

Jiayuan. (n.d.). 2,3,5-Trifluoropyridine. Retrieved January 26, 2026, from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved January 26, 2026, from [Link]

-

Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved January 26, 2026, from [Link]

-

Gerbino, D. C., et al. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Retrieved January 26, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved January 26, 2026, from [Link]

-

Liptak, M. D., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uwindsor.ca [uwindsor.ca]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Electrophilicity of 2,3,5-Trifluoropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2,3,5-Trifluoropyridine-4-carbaldehyde, a key building block in medicinal chemistry and materials science. The strategic placement of three electron-withdrawing fluorine atoms and a formyl group on the pyridine ring creates a molecule with distinct and exploitable reactivity. This document delves into the synthesis, electronic properties, and characteristic reactions of this versatile compound, with a focus on nucleophilic aromatic substitution (SNAr) and condensation reactions. Detailed mechanistic insights, experimental protocols, and quantitative data are presented to provide a thorough understanding of its electrophilicity, empowering researchers to leverage its unique properties in the design and synthesis of novel molecular entities.

Introduction: The Architectural Logic of a Highly Electrophilic Pyridine

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Functionalization of this heterocycle is a critical aspect of molecular design, and the introduction of electron-withdrawing groups can dramatically alter its chemical personality. 2,3,5-Trifluoropyridine-4-carbaldehyde is a prime example of a pyridine ring that has been "activated" towards nucleophilic attack.

The convergence of three highly electronegative fluorine atoms and a powerful electron-withdrawing aldehyde group on the pyridine core results in a significant polarization of the ring system. This electronic perturbation manifests as a pronounced electrophilicity at specific carbon centers, making the molecule a valuable synthon for the construction of complex, highly functionalized pyridine derivatives. This guide will dissect the factors governing this enhanced reactivity and provide a practical framework for its application in synthesis.

Synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde: A Plausible Approach

One of the most common methods for introducing a formyl group onto an aromatic or heteroaromatic ring is through a Vilsmeier-Haack reaction.[2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich or sufficiently activated aromatic systems.[4] Given the electron-deficient nature of the trifluoropyridine ring, direct formylation might be challenging. A more plausible approach involves a directed ortho-metalation strategy.

A potential synthetic workflow is outlined below:

Figure 1: Plausible synthetic route to 2,3,5-Trifluoropyridine-4-carbaldehyde.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3,5-Trifluoropyridine

This step is based on analogous halogen exchange reactions on chloropyridines.[5]

-

To a stirred suspension of anhydrous potassium fluoride (4.0 eq.) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.1 eq.) in a suitable high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane), add 2,3,5-trichloropyridine (1.0 eq.).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 180-210 °C for 15-25 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 2,3,5-trifluoropyridine.[6]

Step 2: Synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde

This step is based on the directed ortho-metalation of fluorinated pyridines and subsequent reaction with an electrophile.[7]

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

To this solution, add a solution of 2,3,5-trifluoropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation at the 4-position.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,3,5-trifluoropyridine-4-carbaldehyde.

The Dual Nature of Electrophilicity: Ring vs. Carbonyl

The electrophilic character of 2,3,5-Trifluoropyridine-4-carbaldehyde is twofold, arising from the properties of both the trifluorinated pyridine ring and the aldehyde functional group.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is further activated towards nucleophilic attack by the presence of the three fluorine atoms. This makes the molecule highly susceptible to SNAr reactions.

Mechanistic Considerations:

The SNAr reaction on polyfluorinated pyridines typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.[2]

Figure 3: General mechanism for imine formation from an aldehyde and a primary amine.

Another important class of condensation reactions is the Knoevenagel condensation, where the aldehyde reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. [1] Table 2: Representative Condensation Reactions of Pyridine Aldehydes

| Reactant | Aldehyde | Product | Yield (%) | Conditions | Reference |

| Thiosemicarbazide | Various Pyridine-3-carbaldehydes | Thiosemicarbazones | 70-82 | Reflux in ethanol | [3] |

| Active Methylene Compounds | Aromatic Aldehydes | α,β-Unsaturated compounds | Not specified | Base catalyst | [1] |

Structural Characterization

The structural elucidation of 2,3,5-Trifluoropyridine-4-carbaldehyde and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry.

1H, 13C, and 19F NMR Spectroscopy

-

1H NMR: The proton spectrum will be relatively simple, showing a signal for the aldehyde proton (typically in the range of δ 9.5-10.5 ppm) and a signal for the remaining proton on the pyridine ring. The coupling of this ring proton to the adjacent fluorine atoms will provide valuable structural information.

-

13C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (downfield, ~180-200 ppm) and the carbon atoms of the pyridine ring. The C-F couplings will be evident and aid in the assignment of the signals.

-

19F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the 19F nucleus. The spectrum will show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and coupling constants (nJFF) will be highly informative about the electronic environment and spatial arrangement of the fluorine atoms. [6] Table 3: Typical 19F NMR Chemical Shift Ranges

| Fluorine Environment | Chemical Shift Range (ppm vs. CFCl₃) |

| Ar-F | -100 to -160 |

| F-C-C=O | -110 to -130 |

Note: These are general ranges and the actual chemical shifts for 2,3,5-Trifluoropyridine-4-carbaldehyde will be specific to its unique electronic structure.

Applications in Drug Discovery and Materials Science

The unique electrophilic properties of 2,3,5-Trifluoropyridine-4-carbaldehyde make it a valuable building block for the synthesis of a wide range of functional molecules.

-

Medicinal Chemistry: The trifluoropyridine moiety is found in numerous bioactive molecules, including pharmaceuticals and agrochemicals. [1]The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The aldehyde group serves as a versatile handle for the introduction of various pharmacophores through condensation reactions, enabling the rapid generation of compound libraries for drug discovery. For instance, the formation of thiosemicarbazones from related pyridine aldehydes has been shown to yield compounds with significant antitumor activity.

-

Materials Science: Polyfluorinated aromatic compounds are precursors to high-performance polymers and functional materials due to their thermal stability and unique electronic properties. The reactivity of 2,3,5-Trifluoropyridine-4-carbaldehyde allows for its incorporation into polymeric structures through SNAr or condensation polymerization reactions.

Conclusion

2,3,5-Trifluoropyridine-4-carbaldehyde is a highly electrophilic building block with a rich and versatile chemistry. The synergistic electron-withdrawing effects of the three fluorine atoms and the aldehyde group activate the pyridine ring for nucleophilic aromatic substitution and render the carbonyl carbon susceptible to a variety of condensation reactions. A thorough understanding of its reactivity, as detailed in this guide, is essential for harnessing its full potential in the synthesis of novel and functional molecules for a wide range of applications, from drug discovery to materials science. The provided mechanistic insights and proposed experimental approaches offer a solid foundation for researchers to explore and exploit the unique electrophilicity of this valuable synthetic intermediate.

References

- U.S. Patent 4,111,938, "Preparation of 2,3,5-trichloropyridine," issued September 5, 1978. [URL not available]

-

Request PDF | Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF | ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(18), 4234. (2020). [Link]

- CN101648904B, "Synthesis method of 2,3-difluoro-5-chloropyridine," issued February 29, 2012.

-

Wang, Y., Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667–3671. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 356–370. (2021). [Link]

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17109–17128. (2015). [Link]

- Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*. Chemistry of Heterocyclic Compounds, 50(7), 1022–1026. (2014).

-

Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData, 6(4), x210344. (2021). [Link]

-

Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 43(1), 220–229. (2019). [Link]

-

Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4234. (2020). [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(1), 13. (2019). [Link]

-

New views on the reaction of primary amine and aldehyde from DFT study. The Journal of Physical Chemistry A, 119(21), 5241–5252. (2015). [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. (2023). [Link]

-

Process for producing 2,3,5-trichloropyridine. (n.d.). Justia Patents. Retrieved January 26, 2026, from [Link]

-

Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine. CrystEngComm, 16(33), 7752–7760. (2014). [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1367. (2022). [Link]

- CN112159349B, "Synthetic method of 2,3, 5-trichloropyridine," issued October 29, 2021.

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. (2023). [Link]

-

Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1022–1031. (2003). [Link]

-

Nucleosides. IV. Synthesis and reactions of 2',3',5'-trichloro-2',3',5'-trideoxy-2',3'-secouridines. Chemical & Pharmaceutical Bulletin, 36(4), 1298–1304. (1988). [Link]

- U.S. Patent 4,299,961, "2,4,5 Trifluoro pyrimidine and process for preparing," issued November 10, 1981.

-

Vilsmeier-Haack reaction. (2023, December 29). In Wikipedia. [Link]

-

19F NMR Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry. Retrieved January 26, 2026, from [Link]

-

Knoevenagel condensation. (2023, December 11). In Wikipedia. [Link]

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 85(11), 3748–3757. (2002).

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Beilstein Journal of Organic Chemistry, 4, 22. (2008). [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sourcing and Synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the commercial availability and synthetic pathways for obtaining 2,3,5-Trifluoropyridine-4-carbaldehyde (CAS Number: 266312-20-3). This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoro-substitution pattern on the pyridine ring.

Commercial Availability

Direct, off-the-shelf commercial availability of 2,3,5-Trifluoropyridine-4-carbaldehyde is limited, indicating its status as a niche, research-grade chemical. However, several chemical suppliers specializing in fine chemicals, pharmaceutical intermediates, and custom synthesis are potential sources for this compound. Researchers are advised to inquire with these vendors for custom synthesis quotations, as it is likely not a stock item.

Table 1: Potential Commercial Suppliers of 2,3,5-Trifluoropyridine-4-carbaldehyde and its Precursor

| Compound | Supplier | Contact Information/Website | Notes |

| 2,3,5-Trifluoropyridine-4-carbaldehyde | A2B Chem | Inquire via website | Specializes in research chemicals and building blocks.[1][2] |

| (CAS: 266312-20-3) | ANHUI WITOP BIOTECH CO., LTD. | Inquire via website | A manufacturer of pharmaceutical intermediates and fine chemicals.[3] |

| MolCore | Inquire via website | Offers custom synthesis of small molecules and pharmaceutical intermediates.[4][5][6][7] | |

| Hangzhou Keying Chem Co., Ltd. | Inquire via website | Supplier of fine chemicals and pharmaceutical intermediates.[8][9][10][11] | |

| 2,3,5-Trifluoropyridine | Tokyo Chemical Industry (TCI) | Available for purchase online | A well-established supplier of research chemicals with detailed product specifications.[12] |

| (CAS: 76469-41-5) | Jiayuan | Inquire via website | A supplier of fluorine-containing intermediates.[13] |

Synthetic Strategy: Formylation of 2,3,5-Trifluoropyridine

For research teams with synthetic chemistry capabilities, or for providing a synthetic route to a custom synthesis provider, the most logical approach to 2,3,5-Trifluoropyridine-4-carbaldehyde is the formylation of the commercially available precursor, 2,3,5-Trifluoropyridine. The recommended and most established method for this transformation on a pyridine ring is through directed ortho-metalation (DoM).

Theoretical Framework: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[14][15][16][17] In the context of 2,3,5-trifluoropyridine, the fluorine atoms act as directing metalation groups (DMGs), although they are not as strong as other common DMGs. The lithiation is expected to occur at the C4 position due to the combined directing and activating effects of the adjacent fluorine atoms at C3 and C5. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, in this case, a formylating agent such as N,N-dimethylformamide (DMF).

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. A2B Chem [chem-space.com]

- 3. ANHUI WITOP BIOTECH CO., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Hangzhou MolCore BioPharmatech Co.,Ltd._ChemCD_index [chemcd.com]

- 6. Hangzhou Molcore Biopharmatech Co.,Ltd - Home [molcore.guidechem.com]

- 7. molcore.com [molcore.com]

- 8. China Fine Chemicals, Polymer, Intermediates Manufacturers, Suppliers, Factory - Hangzhou Keyingchem Co., Ltd. [keyingchemical.com]

- 9. Keying Chem | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 10. echemi.com [echemi.com]

- 11. HANGZHOU Keyingchem STOCK - News - Hangzhou Keyingchem Chem Co., Ltd - Keyingchem [keyingchemical.com]

- 12. 2,3,5-Trifluoropyridine | 76469-41-5 | TCI AMERICA [tcichemicals.com]

- 13. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 16. baranlab.org [baranlab.org]

- 17. ww2.icho.edu.pl [ww2.icho.edu.pl]

The Strategic Influence of Fluorine in Modulating the Reactivity of 2,3,5-Trifluoropyridine-4-carbaldehyde: A Technical Guide for Advanced Synthesis

For the attention of Researchers, Scientists, and Professionals in Drug Development.

This guide provides an in-depth analysis of the role of fluorine substituents in dictating the chemical reactivity of 2,3,5-Trifluoropyridine-4-carbaldehyde. Moving beyond a simple datasheet, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to offer a comprehensive understanding of this versatile building block. Herein, we dissect the electronic and steric effects of the trifluorinated pyridine core, elucidating how these factors govern the reactivity of the crucial carbaldehyde moiety and the aromatic system itself. This understanding is paramount for the strategic design of synthetic routes and the development of novel molecular entities in the pharmaceutical and agrochemical industries.

The Electronic Landscape of the Trifluorinated Pyridine Core: A Symphony of Induction and Resonance

The reactivity of 2,3,5-Trifluoropyridine-4-carbaldehyde is fundamentally governed by the potent electronic influence of the three fluorine atoms strategically positioned on the pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly depletes the electron density of the aromatic system. This inductive pull is most pronounced at the carbon atoms directly bonded to fluorine and, to a lesser extent, the adjacent carbons.

However, the role of fluorine is not solely defined by induction. As a halogen, it also possesses lone pairs of electrons that can participate in resonance, donating electron density back into the π-system (+M effect). In the case of fluorinated aromatics, the -I effect generally outweighs the +M effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. Conversely, and of greater synthetic importance, this electron deficiency renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) .

The cumulative effect of three fluorine atoms in 2,3,5-Trifluoropyridine-4-carbaldehyde creates a profoundly electron-poor aromatic core. This electron deficiency is not uniform. The fluorine at the 2-position, being ortho to the nitrogen, and the fluorine at the 5-position, being para to the C4-carbaldehyde, play crucial roles in activating the ring for nucleophilic attack. This activation is a direct consequence of the stabilization of the negatively charged Meisenheimer intermediate formed during SNAr reactions.

A recent concept that elegantly explains the enhanced reactivity of polyfluorinated aromatics is the formation of a "π-hole". The strong inductive effect of the fluorine atoms pulls electron density away from the face of the aromatic ring, creating a region of positive electrostatic potential above the ring. This "π-hole" acts as a potent Lewis acidic site, attracting nucleophiles and facilitating their attack on the ring.[1]

Reactivity of the Pyridine Ring: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2,3,5-trifluoropyridine core makes it an excellent substrate for SNAr reactions. The positions most activated for nucleophilic attack are C2 and C6 (if it were not substituted), and C4, due to the ability of the electronegative nitrogen and the C4-carbaldehyde to stabilize the anionic intermediate through resonance. In the case of 2,3,5-Trifluoropyridine-4-carbaldehyde, the fluorine atoms themselves can act as excellent leaving groups in SNAr reactions.

The reactivity of fluoropyridines in SNAr is significantly higher than their chloro-analogues. For instance, 2-fluoropyridine reacts with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine.[2][3] This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the SNAr mechanism.

Caption: Generalized SNAr mechanism on the trifluorinated pyridine ring.

Positional Reactivity: A Hierarchy of Activation

The fluorine atoms at the 2, 3, and 5-positions exert differential effects on the reactivity of the pyridine ring towards nucleophiles:

-

2-Fluoro: This fluorine is highly activated towards displacement due to its ortho relationship to the ring nitrogen. The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.

-

5-Fluoro: While not as activated as the 2-fluoro, the 5-fluoro substituent is still susceptible to displacement, particularly with strong nucleophiles. Its removal is facilitated by the electron-withdrawing nature of the adjacent carbaldehyde group.

-

3-Fluoro: The fluorine at the 3-position is the least activated towards nucleophilic substitution. It is meta to the nitrogen and does not benefit from the same degree of resonance stabilization of the intermediate.

This hierarchy of reactivity allows for selective functionalization of the pyridine ring by careful choice of nucleophile and reaction conditions.

The Carbaldehyde Moiety: An Electrophilic Center Enhanced by Fluorine's Influence

The carbaldehyde group at the 4-position is an intrinsically electrophilic functional group. The presence of the three electron-withdrawing fluorine atoms on the pyridine ring further enhances the electrophilicity of the carbonyl carbon. This is due to the powerful inductive pull of the fluorines, which is transmitted through the aromatic system to the carbaldehyde, making it more susceptible to nucleophilic attack.

This enhanced electrophilicity opens up a wide range of synthetic transformations at the aldehyde functionality, including:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles proceed readily to form secondary alcohols.

-

Wittig Reaction and Related Olefinations: The increased electrophilicity of the aldehyde facilitates its reaction with phosphorus ylides to form alkenes.

-

Reductive Amination: The formation of imines and their subsequent reduction to amines is a key transformation for introducing nitrogen-containing substituents.

-

Condensation Reactions: Reactions with active methylene compounds, such as malononitrile, are promoted by the electron-deficient nature of the aldehyde.

Experimental Protocol: A Representative Nucleophilic Addition

The following protocol illustrates a typical nucleophilic addition to 2,3,5-Trifluoropyridine-4-carbaldehyde.

Synthesis of 1-(2,3,5-Trifluoropyridin-4-yl)ethanol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3,5-Trifluoropyridine-4-carbaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Grignard Reagent: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over a period of 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Self-Validation: The success of this protocol is contingent on maintaining anhydrous conditions to prevent quenching of the Grignard reagent. The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting aldehyde and the appearance of the product spot.

Synergistic Reactivity and Applications in Drug Discovery

The true synthetic utility of 2,3,5-Trifluoropyridine-4-carbaldehyde lies in the synergistic interplay between the reactivity of the pyridine ring and the carbaldehyde group. This dual reactivity allows for a modular approach to the synthesis of complex molecules. For instance, a nucleophilic aromatic substitution can be performed first to introduce a key pharmacophore, followed by modification of the carbaldehyde to append another functional group.

The incorporation of a trifluorinated pyridine moiety is a common strategy in modern drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability.[4][5] The carbaldehyde provides a convenient handle to build out the rest of the molecule, making 2,3,5-Trifluoropyridine-4-carbaldehyde a valuable building block for the synthesis of novel therapeutic agents.

Quantitative Data Summary

| Property | Value | Implication for Reactivity |

| Calculated Dipole Moment | High | Indicates a highly polarized molecule, susceptible to nucleophilic attack. |

| 19F NMR Chemical Shifts (ppm) | F2: ~ -90 to -110 | The chemical shifts are sensitive to the electronic environment and can be used to monitor reactions. |

| F3: ~ -140 to -160 | ||

| F5: ~ -120 to -140 | ||

| Relative SNAr Reactivity | F2 > F5 > F3 | Allows for selective functionalization of the pyridine ring. |

Note: Specific NMR data can vary depending on the solvent and concentration.

Conclusion

The three fluorine atoms in 2,3,5-Trifluoropyridine-4-carbaldehyde are not mere spectators; they are active participants that profoundly shape the molecule's reactivity. Their strong inductive electron withdrawal activates both the pyridine ring to nucleophilic aromatic substitution and the carbaldehyde group to nucleophilic addition. This dual activation, coupled with the potential for regioselective functionalization, makes this compound a powerful and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the electronic principles outlined in this guide is essential for harnessing the full synthetic potential of this valuable building block in the pursuit of novel and improved pharmaceuticals and agrochemicals.

References

-

Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1034-1041. [Link]

-

Alcalde, E., Pérez-García, L., & Ramos, S. (2019). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal, 25(56), 12976-12981. [Link]

- Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heteroaromatic compounds. Advances in Heterocyclic Chemistry, 28, 1-71.

-

Hart, E. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9181-9186. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Jiayuan. (n.d.). 2,3,5-Trifluoropyridine. Retrieved from [Link]

-

Ranjbarkarimi, R., Mohammadi, K., & Zarei, M. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(32), 13689-13699. [Link]

-

Chambers, R. D., & Sargent, C. R. (1979). Heterocyclic polyfluoro-compounds. Part XXI. Synthesis of some 2-substituted tetrafluoropyridines: 2,3,4,5-tetrafluoro-6-methoxypyridine and 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, -2-carboxylic acid,-2-carboxamide, and -2-carbonitrile. Journal of the Chemical Society, Perkin Transactions 1, 446-450. [Link]

-

Pipzine Chemicals. (2026, January 22). 2,3,5-Trichloropyridine-4-carboxaldehyde Supplier China | High Purity. Retrieved from [Link]

-

Wang, Y., Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of medicinal chemistry, 35(20), 3667–3671. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine [myskinrecipes.com]

Application Notes and Protocols: The Wittig Reaction with 2,3,5-Trifluoropyridine-4-carbaldehyde

Introduction: Navigating the Olefination of Electron-Deficient Heterocycles

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This transformation, which utilizes a phosphonium ylide, is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed specifically at the location of the original carbonyl group.[2] In the realm of drug discovery and materials science, the synthesis of vinyl-substituted heteroaromatics is of paramount importance. Fluorinated pyridines, in particular, are key structural motifs in numerous pharmaceuticals and agrochemicals due to the profound impact of fluorine on metabolic stability, binding affinity, and bioavailability.[3]

This document provides a detailed guide to the application of the Wittig reaction for the olefination of 2,3,5-Trifluoropyridine-4-carbaldehyde, a highly electron-deficient heteroaromatic aldehyde. The presence of three strongly electron-withdrawing fluorine atoms significantly influences the reactivity of the pyridine ring and the carbonyl group. This guide will address the critical parameters and mechanistic considerations necessary for the successful synthesis of 4-vinyl-2,3,5-trifluoropyridine derivatives. We will explore the choice of Wittig reagent, reaction conditions, and purification strategies, offering a comprehensive protocol for researchers in medicinal chemistry and materials development.

Mechanistic Considerations for an Electron-Deficient Substrate

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the phosphonium ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring.[4] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5]

For the reaction with 2,3,5-Trifluoropyridine-4-carbaldehyde, the pronounced electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide. This increased reactivity can be advantageous; however, it also necessitates careful control of the reaction conditions to avoid potential side reactions.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed.[6]

-

Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and typically lead to the formation of (Z)-alkenes under lithium-salt-free conditions.[6]

-

Stabilized ylides (e.g., those bearing an adjacent electron-withdrawing group like an ester or ketone) are less reactive and generally afford (E)-alkenes with high selectivity.[6]

-

Semi-stabilized ylides , such as benzylidene triphenylphosphorane, often yield mixtures of (E) and (Z) isomers.[6]

The choice of ylide will therefore be dictated by the desired stereochemistry of the final vinylpyridine product.

Experimental Design and Workflow

The successful execution of the Wittig reaction with 2,3,5-Trifluoropyridine-4-carbaldehyde hinges on a systematic experimental approach, from the preparation of the phosphonium salt and ylide to the final purification of the product.

Caption: Experimental workflow for the Wittig reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Non-Stabilized Ylide and Subsequent Wittig Reaction

This protocol details the formation of methylenetriphenylphosphorane and its reaction with 2,3,5-Trifluoropyridine-4-carbaldehyde to yield 4-vinyl-2,3,5-trifluoropyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Methyltriphenylphosphonium bromide | 357.22 | 1.2 | 1.2 |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 1.2 | 1.2 |

| 2,3,5-Trifluoropyridine-4-carbaldehyde | 161.08 | 1.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | - |

| Diethyl ether | - | - | - |

| Brine | - | - | - |